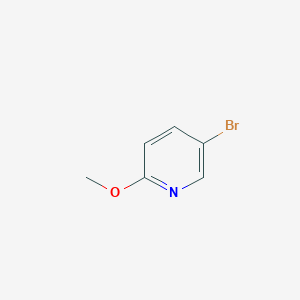

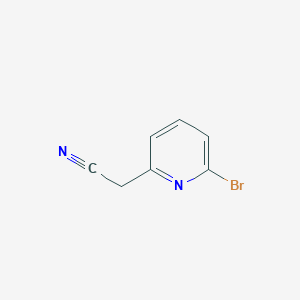

5-Brom-2-methoxypyridin

Übersicht

Beschreibung

5-Bromo-2-methoxypyridine (5-Br-2-MeOP) is an important building block in organic synthesis and is used as a versatile reagent in the synthesis of various heterocyclic compounds. 5-Br-2-MeOP is a colorless liquid that is insoluble in water and is often used as a reactant in organic synthesis and as a starting material for the synthesis of other heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Synthese von Antikrebsmedikamenten

5-Brom-2-methoxypyridin: wird bei der Synthese von Fimepinostat (CUDC-907) verwendet, einem Medikament mit potenzieller Antikrebsaktivität . Fimepinostat wird zur Behandlung verschiedener Krebsarten untersucht, darunter Lymphom, solide Tumoren, Brustkrebs und multiples Myelom. Seine Rolle bei der Herstellung einer solchen Verbindung unterstreicht seine Bedeutung bei der Entwicklung neuer Therapeutika.

Organische Synthese: Baustein für Antagonisten

In der organischen Chemie dient diese Verbindung als Baustein für die β-Alanin-Einheit eines αvβ3-Antagonisten . Diese Antagonisten sind bedeutsam für ihr Potenzial, die Angiogenese zu hemmen, ein Prozess, der für das Tumorwachstum und die Metastasierung entscheidend ist, was sie zu einem wertvollen Werkzeug in der Krebsforschung macht.

Materialwissenschaft: Pyridinderivate

This compound: wird zur Dekoration von Pyridinen verwendet, die in der Materialwissenschaft für die Herstellung komplexer Moleküle mit spezifischen Eigenschaften essentiell sind . Pyridinderivate sind in verschiedenen Materialien weit verbreitet, darunter Pharmazeutika, Agrochemikalien und Polymere.

Biochemie: Somatostatin-Rezeptor-Antagonisten

In der Biochemie dient es als Vorläufer für die Synthese potenter und selektiver Somatostatin-sst3-Rezeptor-Antagonisten . Diese Antagonisten können verwendet werden, um die Hormonregulation und neuroendokrine Tumoren zu untersuchen, was Einblicke in die Behandlung verwandter Erkrankungen liefert.

Organische Synthese: Protodeboronierung

Es ist an der Protodeboronierung von Pinacolboronsäureestern beteiligt, einem Verfahren, das in der formalen Anti-Markovnikov-Hydromethylierung von Alkenen verwendet wird . Dieser Prozess ist entscheidend für die Herstellung komplexer organischer Moleküle mit hoher Präzision.

Industrielle Anwendungen: Ligand für Rezeptoren

Industriell wird This compound als Ligand für zentrale nikotinerge Acetylcholinrezeptoren verwendet . Es wird auch in neuartigen synthetischen Ansätzen zur Entwicklung von anti-HIV-aktiven Integrase-Inhibitoren eingesetzt, was seine Vielseitigkeit in der Medikamentenentwicklung zeigt.

Umweltanwendungen: Forschungswerkzeug

Während spezifische Umweltanwendungen nicht direkt aufgeführt sind, werden Verbindungen wie This compound häufig in der umweltchemischen Forschung verwendet, um das Verhalten organischer Verbindungen in der Umwelt und ihre potenziellen Auswirkungen auf Ökosysteme zu untersuchen .

Biochemie: Echtzeit-PCR und Gentherapie

Diese Verbindung findet Anwendung in der Molekularbiologie, insbesondere in der Echtzeit-PCR, Genklonierung und der Zell- und Gentherapieforschung . Es ist Teil des Werkzeugkastens für die genetische Manipulation und Analyse, die für das Verständnis genetischer Krankheiten und die Entwicklung genbasierter Behandlungen von grundlegender Bedeutung ist.

Safety and Hazards

5-Bromo-2-methoxypyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to use personal protective equipment . It should be stored in a well-ventilated place and kept container tightly closed .

Wirkmechanismus

Target of Action

5-Bromo-2-methoxypyridine is used as a ligand for the central nicotinic acetylcholine receptor . This receptor plays a key role in transmitting signals in the nervous system.

Mode of Action

As a ligand, it likely binds to the central nicotinic acetylcholine receptor, influencing its activity and potentially leading to changes in signal transmission .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like 5-Bromo-2-methoxypyridine) with a halide using a palladium catalyst .

Result of Action

The molecular and cellular effects of 5-Bromo-2-methoxypyridine’s action depend on its specific use. For instance, it has been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . It has also been used in a novel synthetic approach to anti-HIV active integrase inhibitors .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methoxypyridine can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst . Additionally, the compound should be stored away from fire sources and high temperatures .

Eigenschaften

IUPAC Name |

5-bromo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADICJHFELMBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370559 | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13472-85-0 | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 5-Bromo-2-methoxypyridine highlighted in the research?

A1: 5-Bromo-2-methoxypyridine serves as a versatile building block in organic synthesis. Both research papers demonstrate its utility in constructing more complex molecules:

- Synthesis of HIV-1 Integrase Inhibitors: In the first paper [], 5-Bromo-2-methoxypyridine is a key starting material for the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. This compound is a crucial intermediate in the development of 7-benzylnaphthyridinones, a class of potent HIV-1 integrase inhibitors. []

- Synthesis of Bicyclic δ-Lactams and Tetrahydroquinolines: The second paper [] highlights the use of 5-Bromo-2-methoxypyridine in synthesizing 5-functionalized-2-methoxypyridines. These derivatives are then employed to create bicyclic δ-lactams and tetrahydroquinolines, important structural motifs in medicinal chemistry. []

Q2: How does the reactivity of 5-Bromo-2-methoxypyridine enable these synthetic transformations?

A2: The reactivity of 5-Bromo-2-methoxypyridine stems from the presence of both the bromine and methoxy substituents on the pyridine ring:

- Bromine as a Leaving Group: The bromine atom at the 5-position acts as an excellent leaving group, facilitating various substitution reactions. For instance, it readily undergoes lithium-bromine exchange, as seen in the first paper [], allowing for further functionalization.

- Methoxy Group Directing Reactivity: The methoxy group at the 2-position influences the electron density of the pyridine ring, impacting its reactivity and directing the regioselectivity of reactions. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)

![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)